molecular formula C16H17FN2O3S B306148 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide

Cat. No. B306148
M. Wt: 336.4 g/mol
InChI Key: DIFHELPEVVEUTM-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that has shown potential in treating autoimmune diseases. This compound has been extensively studied for its therapeutic effects on diseases such as psoriasis, lupus, and rheumatoid arthritis.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of various cytokines. By inhibiting TYK2, 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide suppresses the production of cytokines such as IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide has been shown to reduce inflammation and disease severity in animal models of autoimmune diseases. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that the efficacy of 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide may vary depending on the specific autoimmune disease being treated.

Future Directions

Future research on 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide could focus on optimizing the dosing regimen and evaluating its long-term safety and efficacy in clinical trials. Additionally, further studies could investigate the potential of 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide in treating other autoimmune diseases beyond psoriasis, lupus, and rheumatoid arthritis.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide involves the reaction of 3-fluorobenzaldehyde with benzylmethylsulfone to form the corresponding benzylidene derivative. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-valine to form the final product.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide has been extensively studied for its therapeutic effects on autoimmune diseases. In preclinical studies, this compound has shown potent inhibition of cytokine production and T-cell activation, leading to the suppression of autoimmune responses. This has led to the development of 2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide as a potential treatment for diseases such as psoriasis, lupus, and rheumatoid arthritis.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H17FN2O3S/c1-23(21,22)19(11-13-6-3-2-4-7-13)12-16(20)18-15-9-5-8-14(17)10-15/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

DIFHELPEVVEUTM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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